

Spectroscopic Profile of 3-Methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybenzoic Acid

Cat. No.: B160493

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxybenzoic acid** (m-Anisic acid), a compound of significant interest in organic synthesis, pharmaceutical research, and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 13.0	Singlet (broad)	1H	-COOH
~7.70	Doublet of triplets	1H	Ar-H
~7.59	Doublet	1H	Ar-H
~7.38	Triplet	1H	Ar-H
~7.15	Doublet of doublets	1H	Ar-H
3.86	Singlet	3H	-OCH ₃

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
172.0	-COOH
159.7	Ar-C-OCH ₃
131.2	Ar-C
129.6	Ar-CH
122.5	Ar-CH
120.3	Ar-CH
114.5	Ar-CH
55.4	-OCH ₃

Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic acid dimer)
2980-3080	Medium	C-H stretch (Aromatic)
2840-2960	Medium	C-H stretch (Aliphatic, -OCH ₃)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1580-1600	Medium-Strong	C=C stretch (Aromatic)
1430-1470	Medium	C-H bend (Aliphatic)
1250-1300	Strong	C-O stretch (Aryl ether, asymmetric)
1020-1050	Strong	C-O stretch (Aryl ether, symmetric)
920-950	Medium, Broad	O-H bend (Carboxylic acid dimer)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-Methoxybenzoic acid** shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
137	~60	[M - CH ₃] ⁺
135	~50	[M - OH] ⁺
109	~15	[M - COOH] ⁺
92	~20	[C ₆ H ₄ O] ⁺
77	~25	[C ₆ H ₅] ⁺

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-Methoxybenzoic acid** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^[1]
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **^1H NMR Acquisition:** A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A significantly larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

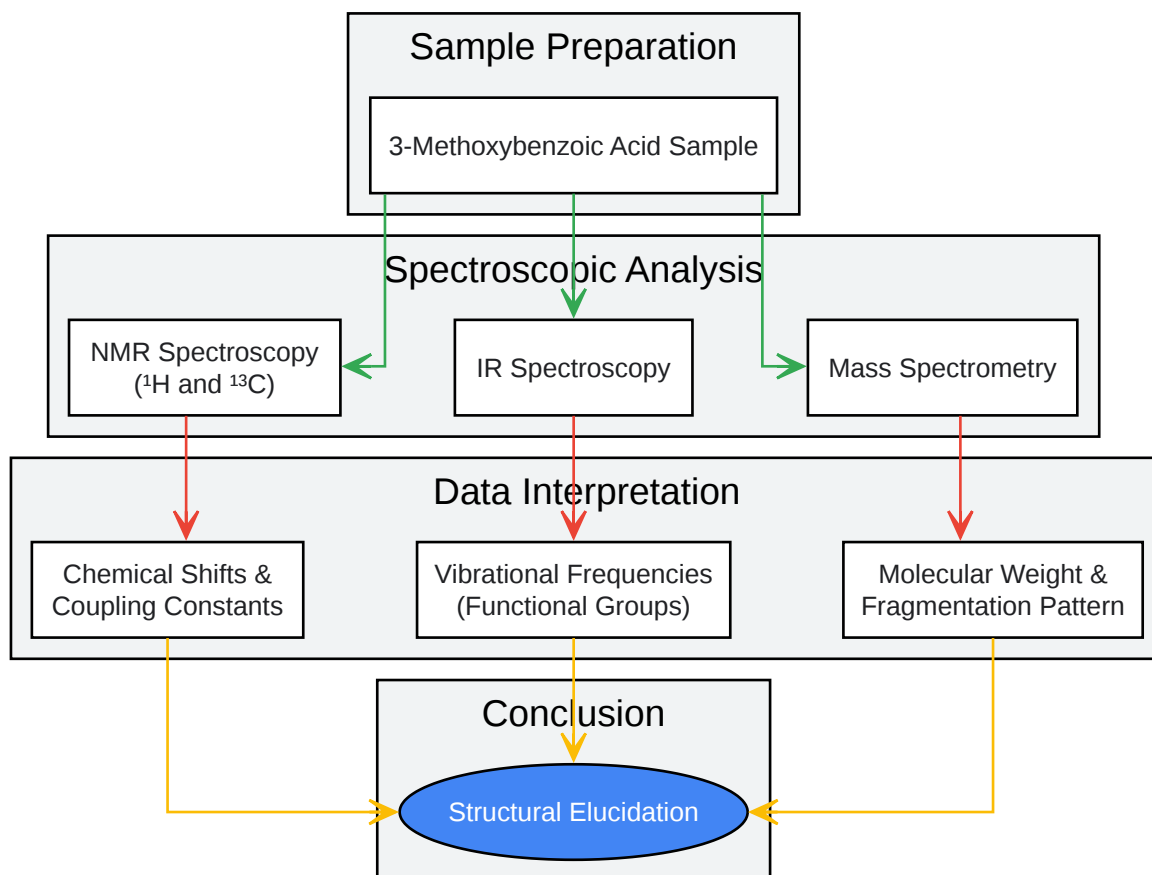
- **Sample Preparation:**
 - **KBr Pellet:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **ATR (Attenuated Total Reflectance):** A small amount of the solid sample is placed directly onto the ATR crystal.^[1]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.^[1]
- **Acquisition:** A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.^[1] The sample spectrum is then recorded, and the background is automatically subtracted.^[1] Data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.^[1]

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile and thermally stable compound like **3-Methoxybenzoic acid**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.
- **Ionization:** Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Methoxybenzoic acid**.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **3-Methoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160493#spectroscopic-data-of-3-methoxybenzoic-acid-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com